1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
Research has demonstrated the potential of derivatives similar to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in antimicrobial and anticoccidial applications. Georgiadis (1976) found that Michael type addition of an amine to certain precursors produced compounds with significant in vitro antimicrobial activity and markedly increased activity as coccidiostats, offering protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).
Corrosion Inhibition
The inhibitory effect of pyrazole derivatives on the corrosion of metals has been a subject of investigation. Chetouani et al. (2005) studied new synthesized bipyrazole compounds, demonstrating their efficiency as corrosion inhibitors for pure iron in acidic media. Their findings suggest that these compounds, which share structural similarities with this compound, could be applied to protect metals from corrosion in industrial settings (Chetouani et al., 2005).
Anticancer Activities
The synthesis and evaluation of pyrazole derivatives for their cytotoxic activity against cancer cells have been explored. Hassan et al. (2014) reported on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research (Hassan et al., 2014).
Polymer Modification for Medical Applications
Aly et al. (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to this compound. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their use in medical applications due to improved antibacterial and antifungal properties (Aly et al., 2015).
Future Directions
Future research could focus on further elucidating the properties and potential applications of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. For example, advances in the design and synthesis of radiopharmaceuticals could potentially be applied to this compound . Additionally, the development of new synthetic strategies could optimize the chemistry and radiolabeling of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various cellular responses . For instance, some compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in glutathione metabolism .
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including the production of reactive oxygen species and apoptosis .
Action Environment
It is known that environmental factors such as solvent type can significantly influence the outcome of reactions involving similar compounds .
properties
IUPAC Name |
2-(2-methoxyphenyl)-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHCTUJDGPDKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.